5-Methoxybenzofuran-3(2H)-one

Catalog No.
S1893901
CAS No.
39581-55-0
M.F
C9H8O3
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxybenzofuran-3(2H)-one

CAS Number

39581-55-0

Product Name

5-Methoxybenzofuran-3(2H)-one

IUPAC Name

5-methoxy-1-benzofuran-3-one

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C9H8O3/c1-11-6-2-3-9-7(4-6)8(10)5-12-9/h2-4H,5H2,1H3

InChI Key

VKHVAQOGXRYNNQ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OCC2=O

Canonical SMILES

COC1=CC2=C(C=C1)OCC2=O

5-Methoxybenzofuran-3(2H)-one, with the chemical formula C9H8O3C_9H_8O_3 and CAS number 39581-55-0, is a compound belonging to the benzofuran family. It is characterized by a methoxy group attached to a benzofuran ring, which contributes to its unique chemical properties and potential biological activities. The molecular weight of this compound is 164.16 g/mol, and it is typically stored under inert gas conditions at low temperatures (2-8°C) to maintain stability .

, often serving as an intermediate in the synthesis of more complex molecules. One notable reaction involves the cyclization of 3-(5-methoxybenzofuran-3-yl)propionic acid using polyphosphoric acid as a catalyst, which can lead to unexpected products such as 7-methoxy-2,3-dihydro-1H-cyclopenta[b]benzofuran-3-one instead of the anticipated naphtho[1,8-bc]furan derivatives. Additionally, it can be synthesized from 2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone through a series of reactions involving boron trichloride and aluminum(III) chloride, yielding significant amounts of the desired compound .

Research has indicated that 5-Methoxybenzofuran-3(2H)-one exhibits notable biological activity. It has been evaluated for its cytotoxic effects against various cancer cell lines, including leukemia and cervical carcinoma cells. The structure-activity relationship analysis suggests that modifications to the benzofuran system can enhance its anticancer properties . Furthermore, studies have indicated potential applications in drug discovery due to its ability to inhibit specific protein kinases involved in apoptosis regulation .

The synthesis of 5-Methoxybenzofuran-3(2H)-one can be achieved through several methods:

  • Cyclization Reaction: Utilizing 3-(5-methoxybenzofuran-3-yl)propionic acid with polyphosphoric acid as a catalyst.
  • Chemical Reaction with Boron Trichloride: Involves multiple steps including the reaction with chloroacetonitrile and aluminum(III) chloride under controlled conditions .
  • Condensation Reactions: The compound can also be synthesized via condensation reactions involving benzofuran derivatives and other reagents .

These methods highlight the versatility in synthesizing this compound and its derivatives.

5-Methoxybenzofuran-3(2H)-one has several applications primarily in medicinal chemistry. Its derivatives are being explored for their potential as anticancer agents due to their cytotoxic properties against various cancer cell lines. Additionally, they may serve as lead compounds for developing drugs targeting apoptosis regulatory proteins, which are crucial in cancer therapy .

Interaction studies involving 5-Methoxybenzofuran-3(2H)-one have focused on its binding affinity with various biological targets. For instance, investigations into its role as a DRAK2 inhibitor have shown promise in protecting pancreatic beta cells from apoptosis, indicating its potential therapeutic applications in diabetes management . Furthermore, computational studies have provided insights into its molecular interactions and reactivity patterns, aiding in the design of more effective derivatives .

Several compounds share structural similarities with 5-Methoxybenzofuran-3(2H)-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
Benzofuran-3(2H)-oneLacks methoxy groupBasic scaffold for various derivatives
5-Hydroxybenzofuran-3(2H)-oneHydroxyl group instead of methoxyPotentially different biological activity
6-Methoxybenzofuran-3(2H)-oneMethoxy group at position 6Different reactivity patterns compared to position 5
7-Methoxybenzofuran-3(2H)-oneMethoxy group at position 7May exhibit distinct pharmacological profiles

The uniqueness of 5-Methoxybenzofuran-3(2H)-one lies in its specific methoxy substitution pattern on the benzofuran ring, influencing both its chemical reactivity and biological activity compared to other benzofuran derivatives.

XLogP3

1.4

Other CAS

39581-55-0

Wikipedia

5-Methoxy-1-benzofuran-3(2H)-one

Dates

Modify: 2023-08-16

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